Methyl 4-(2,5-dimethylphenyl)-6-[(4-formyl-2-methoxyphenoxy)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Overview
Description
Methyl 4-(2,5-dimethylphenyl)-6-[(4-formyl-2-methoxyphenoxy)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a complex organic compound with a unique structure that combines aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,5-dimethylphenyl)-6-[(4-formyl-2-methoxyphenoxy)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2,5-dimethylbenzaldehyde with ethyl acetoacetate to form an intermediate, which is then reacted with 4-formyl-2-methoxyphenol under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the condensation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2,5-dimethylphenyl)-6-[(4-formyl-2-methoxyphenoxy)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Major Products Formed
Oxidation: 4-(2,5-dimethylphenyl)-6-[(4-carboxy-2-methoxyphenoxy)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate.
Reduction: 4-(2,5-dimethylphenyl)-6-[(4-hydroxymethyl-2-methoxyphenoxy)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate.
Substitution: 4-(2,5-dimethylphenyl)-6-[(4-substituted-2-methoxyphenoxy)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate.
Scientific Research Applications
Methyl 4-(2,5-dimethylphenyl)-6-[(4-formyl-2-methoxyphenoxy)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(2,5-dimethylphenyl)-6-[(4-formyl-2-methoxyphenoxy)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-formyl-2-methoxyphenoxy)butyrate: A simpler analog with similar functional groups but lacking the pyrimidine ring.
Methyl 4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate: Lacks the formyl and methoxyphenoxy groups.
Uniqueness
Methyl 4-(2,5-dimethylphenyl)-6-[(4-formyl-2-methoxyphenoxy)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is unique due to its combination of aromatic, heterocyclic, and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 4-(2,5-dimethylphenyl)-6-[(4-formyl-2-methoxyphenoxy)methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-13-5-6-14(2)16(9-13)21-20(22(27)30-4)17(24-23(28)25-21)12-31-18-8-7-15(11-26)10-19(18)29-3/h5-11,21H,12H2,1-4H3,(H2,24,25,28) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDYRECMUOTJIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2C(=C(NC(=O)N2)COC3=C(C=C(C=C3)C=O)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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